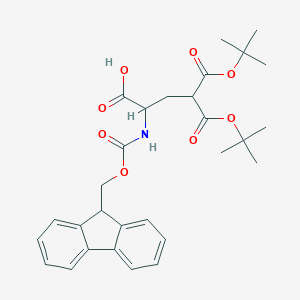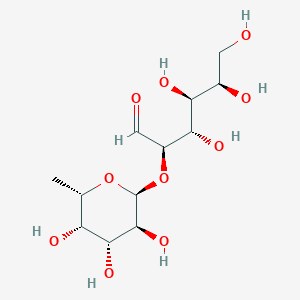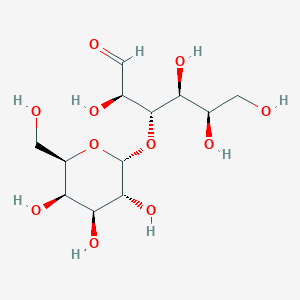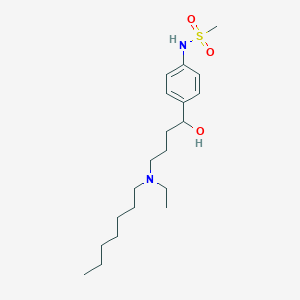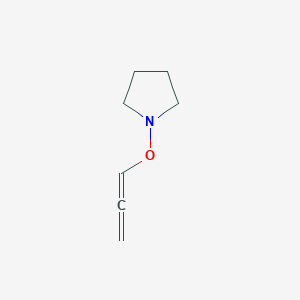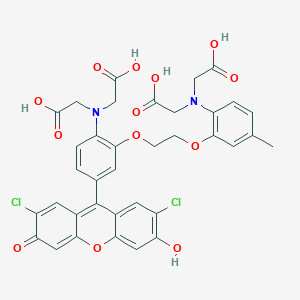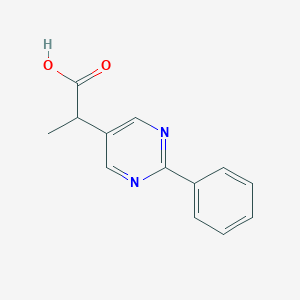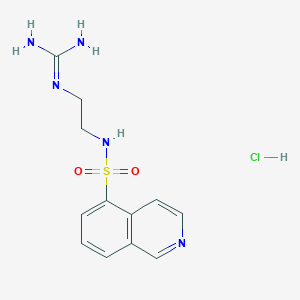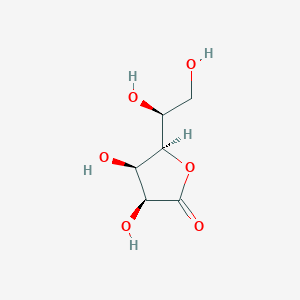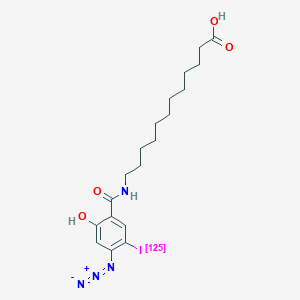
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been used in various research studies due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate involves its ability to covalently bind to proteins. When exposed to UV light, the azido group in the molecule undergoes a photochemical reaction and forms a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the protein, resulting in the formation of a covalent bond between the protein and the molecule.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate depend on the specific protein that it binds to. In general, the covalent binding of the molecule to a protein can lead to changes in the protein's structure and function. This can result in altered biochemical and physiological effects, such as changes in enzyme activity or signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate in lab experiments is its ability to covalently bind to proteins, allowing for the identification and study of protein binding sites. Additionally, its synthetic nature allows for the creation of modified versions of the molecule with different properties and applications.
One limitation of using 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate is its potential for non-specific binding to proteins. This can lead to false-positive results and make it difficult to accurately identify the protein of interest.
Zukünftige Richtungen
There are many potential future directions for the use of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate in scientific research. One direction is the development of modified versions of the molecule with improved specificity and binding affinity. Another direction is the use of the molecule in drug discovery research to identify potential drug targets and to develop new drugs. Additionally, the molecule could be used in the study of protein-protein interactions and in the development of new diagnostic tools for disease detection.
Synthesemethoden
The synthesis of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate involves a series of chemical reactions. The first step involves the reaction of 5-iodosalicylic acid with thionyl chloride to form 5-iodosalicyloyl chloride. The second step involves the reaction of 5-iodosalicyloyl chloride with sodium azide to form 5-iodo-4-azido-2-hydroxybenzoic acid. The final step involves the reaction of 5-iodo-4-azido-2-hydroxybenzoic acid with dodecanol and dicyclohexylcarbodiimide to form 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate.
Wissenschaftliche Forschungsanwendungen
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate has been used in various scientific research studies. It has been used as a photoaffinity label to identify and study the binding sites of proteins. It has also been used as a tool to study the structure and function of membrane proteins. Additionally, it has been used in drug discovery research to identify potential drug targets and to develop new drugs.
Eigenschaften
CAS-Nummer |
125108-86-3 |
|---|---|
Produktname |
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate |
Molekularformel |
C19H26IN4O4- |
Molekulargewicht |
500.3 g/mol |
IUPAC-Name |
12-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]dodecanoic acid |
InChI |
InChI=1S/C19H27IN4O4/c20-15-12-14(17(25)13-16(15)23-24-21)19(28)22-11-9-7-5-3-1-2-4-6-8-10-18(26)27/h12-13,25H,1-11H2,(H,22,28)(H,26,27)/i20-2 |
InChI-Schlüssel |
BLPGXBIWGYWBIP-UHFFFAOYSA-M |
Isomerische SMILES |
C1=C(C(=CC(=C1[125I])N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)O |
SMILES |
C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)[O-] |
Synonyme |
12-((5-iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate 12-IFA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



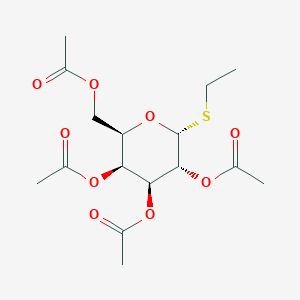
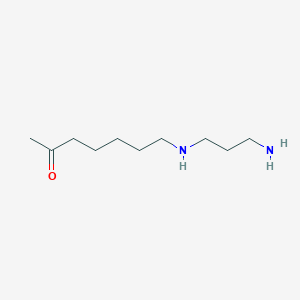
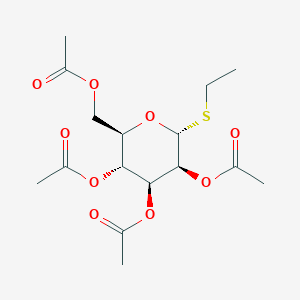
![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)

